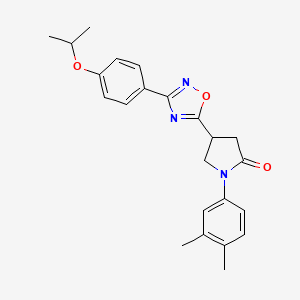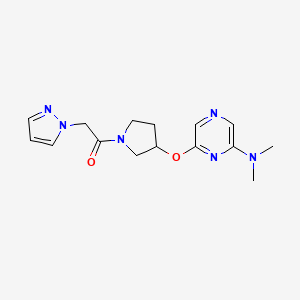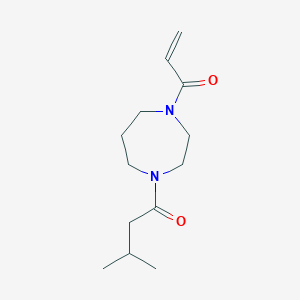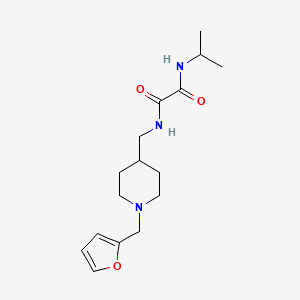![molecular formula C17H19FN2O2 B2877661 N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide CAS No. 478259-39-1](/img/structure/B2877661.png)
N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
Descripción general
Descripción
“N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide” is a chemical compound with the CAS Number: 478259-39-1 . It has a molecular weight of 302.35 and its IUPAC name is N-(4-fluorobenzyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H19FN2O2/c1-11(2)7-16(21)13-8-15(19-10-13)17(22)20-9-12-3-5-14(18)6-4-12/h3-6,8,10-11,19H,7,9H2,1-2H3,(H,20,22) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 302.35 . It is a solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Aplicaciones Científicas De Investigación
Enzyme Inhibition and Receptor Binding
Carboxamide derivatives, including compounds with structures similar to N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide, have been explored for their potential in enzyme inhibition and receptor binding. These activities are crucial in the development of therapeutic agents for various diseases. For example, inhibitors of kinases and other enzymes involved in signal transduction pathways are of significant interest for their anticancer properties. Similarly, compounds that can modulate receptor activities may have applications in treating neurological disorders, among others.
Synthetic Pathways and Chemical Modifications
The synthesis and chemical modification of carboxamide derivatives provide valuable insights into the development of new materials and pharmaceuticals. Studies on the synthesis of complex molecules from simpler carboxamide units highlight the versatility and utility of these compounds in organic chemistry. The ability to modify the carboxamide structure allows for the creation of a wide range of derivatives with diverse biological activities.
Materials Science Applications
In materials science, compounds with carboxamide functionality are used in the synthesis of polymers and other materials with specific properties. For example, aromatic polyamides derived from carboxamide-containing monomers exhibit high thermal stability and solubility, making them suitable for applications in high-performance materials.
Drug Development and Pharmacological Studies
The pharmacological properties of carboxamide derivatives, including their potential as antitumor, antibacterial, and antiviral agents, are subjects of ongoing research. The exploration of these compounds in drug development involves studying their mechanism of action, efficacy, and safety in preclinical models.
For more in-depth information on these topics, the following references provide a comprehensive overview:
- Discovery of selective Met kinase inhibitors (Schroeder et al., 2009)
- Synthesis and characterization of aromatic polyamides (Hsiao et al., 1999)
- Inhibitors of NF-kappaB and AP-1 gene expression (Palanki et al., 2000)
- Design, Synthesis, Antitubercular and Antibacterial Activities of Carboxamide Derivatives (Bodige et al., 2020)
Mecanismo De Acción
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-11(2)7-16(21)13-8-15(19-10-13)17(22)20-9-12-3-5-14(18)6-4-12/h3-6,8,10-11,19H,7,9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUKYBWKMFGATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CNC(=C1)C(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601330662 | |
| Record name | N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601330662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666000 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478259-39-1 | |
| Record name | N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601330662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2877583.png)

![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3-methylphenyl)urea](/img/structure/B2877586.png)

![(2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2877588.png)


![1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B2877592.png)
![1-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-5-phenylpentane-1,5-dione](/img/structure/B2877593.png)
![N~2~-(4-nitrophenyl)[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B2877595.png)

